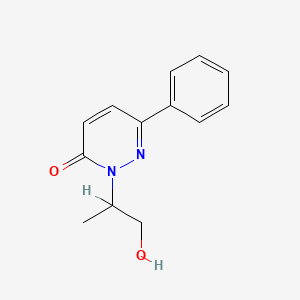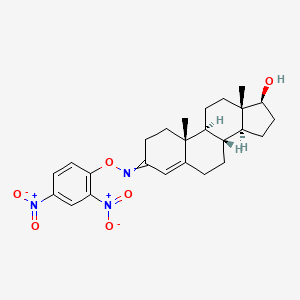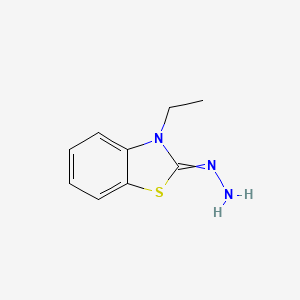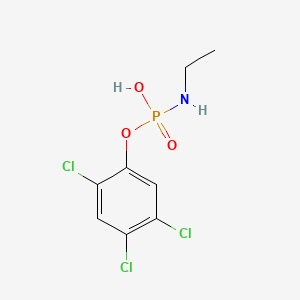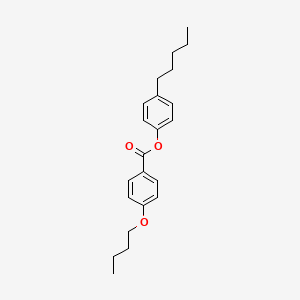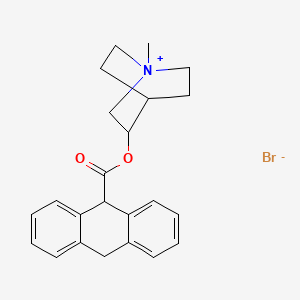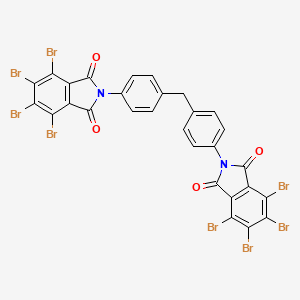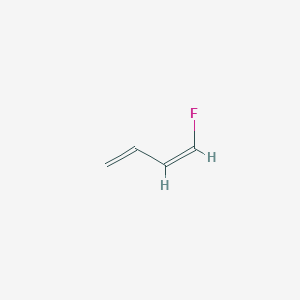![molecular formula C16H9N3O2 B14681854 2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione CAS No. 37648-47-8](/img/structure/B14681854.png)
2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities, including antioxidant, anticancer, and antibacterial properties . The structure of this compound consists of a pyrroloquinoxaline core with a phenyl group attached, making it a unique and interesting molecule for scientific research.
Métodos De Preparación
The synthesis of 2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione typically involves the condensation of 1H-pyrrole-2,3-diones with o-phenylenediamine. This reaction is often catalyzed by bismuth salts such as Bi(OTf)3 . The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and bismuth salts for condensation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, particularly in cancer treatment.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione involves its interaction with various molecular targets and pathways. For instance, it has been shown to exhibit antioxidant activity by scavenging free radicals such as hydroxyl radicals . The compound’s anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells and inhibit cell proliferation .
Comparación Con Compuestos Similares
2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione can be compared with other similar compounds, such as:
Pyrrolo[2,3-b]quinoxalines: These compounds also exhibit significant biological activities and are synthesized using similar methods.
Pyrrolo[1,2-a]quinoxalines: These compounds have valuable characteristics and marked biological activity.
Pyrrolo[3,2-b]quinoxalines: Known for their use as tyrosine kinase inhibitors.
Propiedades
Número CAS |
37648-47-8 |
|---|---|
Fórmula molecular |
C16H9N3O2 |
Peso molecular |
275.26 g/mol |
Nombre IUPAC |
2-phenylpyrrolo[3,4-b]quinoxaline-1,3-dione |
InChI |
InChI=1S/C16H9N3O2/c20-15-13-14(18-12-9-5-4-8-11(12)17-13)16(21)19(15)10-6-2-1-3-7-10/h1-9H |
Clave InChI |
CBKMCYZZXULIHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C3=NC4=CC=CC=C4N=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


